D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine
Description
D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine is a synthetic tetrapeptide composed of four consecutive D-phenylalanine residues linked to a terminal glycine. This configuration of D-amino acids confers unique structural and biochemical properties, including resistance to proteolytic degradation and enhanced stability compared to L-amino acid counterparts .
Properties
CAS No. |
644997-06-8 |
|---|---|
Molecular Formula |
C38H41N5O6 |
Molecular Weight |
663.8 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C38H41N5O6/c39-30(21-26-13-5-1-6-14-26)35(46)41-32(23-28-17-9-3-10-18-28)37(48)43-33(24-29-19-11-4-12-20-29)38(49)42-31(36(47)40-25-34(44)45)22-27-15-7-2-8-16-27/h1-20,30-33H,21-25,39H2,(H,40,47)(H,41,46)(H,42,49)(H,43,48)(H,44,45)/t30-,31-,32-,33-/m1/s1 |
InChI Key |
MTHKDZGJTAJXMN-XEXPGFJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely used method for synthesizing peptides. It involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
Resin Selection: A suitable resin, such as Wang resin or Merrifield resin, is chosen based on the desired properties of the final peptide.
Amino Acid Coupling: Protected amino acids are coupled to the resin-bound peptide using coupling reagents like DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole). For D-phenylalanine, a protecting group like Fmoc (9-fluorenylmethoxycarbonyl) is often used.
Deprotection: After each coupling step, the protecting group is removed using a base like piperidine.
Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage agents.
Yield and Purity:
The yield can vary significantly based on the sequence and length of the peptide. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Liquid-Phase Peptide Synthesis
Liquid-phase synthesis can also be employed, particularly for shorter peptides or when specific conditions favor this method.
Amino Acid Activation: The amino acids are activated using coupling agents and then mixed in solution.
Sequential Addition: Similar to SPPS, amino acids are added sequentially, but in liquid form rather than on a solid support.
Advantages:
This method allows for greater flexibility in reaction conditions but may result in lower yields compared to solid-phase methods.
A comparative analysis of various preparation methods reveals distinct advantages and disadvantages:
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Peptide Synthesis | High purity; suitable for complex peptides | Time-consuming; requires specialized equipment |
| Liquid-Phase Peptide Synthesis | Greater flexibility; simpler setup | Lower yields; more difficult purification |
The synthesis of D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine can be effectively achieved through established peptide synthesis methodologies such as solid-phase and liquid-phase techniques. Each method has its unique set of advantages that can be leveraged depending on the specific requirements of the synthesis project, including scale, complexity, and desired purity levels. Further research into optimizing these methods could enhance yield and efficiency in producing this compound and its derivatives.
Ongoing advancements in biocatalysis and green chemistry may provide alternative pathways for synthesizing D-amino acid peptides with reduced environmental impact and improved safety profiles. Future studies could focus on developing more efficient enzymatic methods or exploring novel coupling strategies that minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenylalanine residues can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: Reduction reactions can target any oxidized forms of the peptide, restoring the original structure.
Substitution: The aromatic rings of phenylalanine residues can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Restored phenylalanine residues.
Substitution: Halogenated or nitrated phenylalanine derivatives.
Scientific Research Applications
Chemistry:
- Used as a model compound for studying peptide synthesis and reactions.
- Investigated for its stability and reactivity under various conditions.
Biology:
- Studied for its potential role in modulating biological processes due to its unique structure.
- Used in research on peptide-protein interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in pain management and neuroprotection.
- Investigated for its ability to inhibit enzymes that degrade endorphins, potentially reducing pain.
Industry:
- Utilized in the development of peptide-based materials and coatings.
- Employed in the synthesis of complex peptide structures for various industrial applications.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carboxypeptidase A and enkephalinase, which are involved in the degradation of endorphins. By inhibiting these enzymes, the peptide can increase the levels of endorphins, leading to reduced pain perception. Additionally, the aromatic rings of phenylalanine residues may interact with various receptors and proteins, modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine with structurally related peptides and derivatives:
*Estimated based on residue addition (D-Phe: C₉H₁₁NO₂, Gly: C₂H₅NO₂).
Key Observations :
- Steric and Chiral Effects: The all-D configuration of D-Phe₄-Gly distinguishes it from L-amino acid-containing analogs (e.g., Carbobenzoxy-l-Phenylalanylglycine ), which are more susceptible to enzymatic cleavage.
- Hydrophobicity : The four phenylalanine residues render D-Phe₄-Gly significantly more hydrophobic than shorter peptides like phenylalanyl-glycyl-glycine , impacting its solubility and aggregation tendencies.
- Protecting Groups: Derivatives like Carbobenzoxy-d-Phenylalanylglycine or adamantyl-protected phenylglycine exhibit higher solubility in organic solvents due to their non-polar protecting groups, whereas D-Phe₄-Gly lacks such modifications.
Biological Activity
D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine-glycine (referred to as D4PheGly) is a synthetic peptide composed of four D-phenylalanine residues followed by a glycine. This compound, while not as widely studied as its L-isomer counterparts, exhibits interesting biological activities that merit detailed exploration. This article outlines the biological activity of D4PheGly, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
D4PheGly is a tetrapeptide with the following chemical structure:
It is characterized by the presence of four D-phenylalanine residues, which contribute to its hydrophobicity and potential interactions with various biological targets. The glycine residue at the end provides flexibility to the peptide chain.
Pharmacological Properties
- Opioid Receptor Interaction :
-
Antidepressant Effects :
- The potential antidepressant activity of D4PheGly may be attributed to its ability to modulate neurotransmitter levels in the brain. D-phenylalanine is known to inhibit the enzyme carboxypeptidase A, which degrades enkephalins. By preserving these endogenous opioids, D4PheGly may contribute to mood elevation and pain relief .
- Neurotransmitter Precursor :
Clinical Trials and Observations
A number of studies have investigated the effects of D-phenylalanine and its derivatives on various health conditions:
The biological activity of D4PheGly can be attributed to several mechanisms:
- Inhibition of Enkephalin Degradation : By inhibiting carboxypeptidase A, D4PheGly increases the availability of enkephalins, thereby enhancing their analgesic and mood-lifting properties.
- Neurotransmitter Modulation : As a precursor for catecholamines, it plays a role in neurotransmitter synthesis, potentially leading to increased levels of dopamine and norepinephrine in the central nervous system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
